molecular formula C22H31BrN6O3S B2496215 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 923139-85-9

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2496215
CAS No.: 923139-85-9
M. Wt: 539.49
InChI Key: IPDJJFGDYLXFRF-UHFFFAOYSA-N
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Description

2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a high-purity chemical reagent intended for research and development purposes exclusively. This complex molecule is of significant interest in medicinal chemistry, particularly as a multifunctional building block for the design and synthesis of novel bioactive compounds. The structure of this compound features a central pyrimidine ring, a common pharmacophore in drug discovery, which is disubstituted with two distinct piperazine moieties and a bromo-ethoxybenzenesulfonyl group. This molecular architecture is characteristic of compounds investigated for targeted therapeutic applications. Piperazine and pyrimidine substructures are frequently found in molecules with diverse biological activities. For instance, piperazine-containing pyrimidine derivatives have been identified as potent agonists for targets like the GPR119 receptor, showing promise in preclinical research for metabolic diseases such as type 2 diabetes and obesity . Furthermore, the benzenesulfonyl group is a key functional group in various pharmacologically active molecules and can be crucial for target binding . The presence of a bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrN6O3S/c1-4-32-19-6-5-18(23)16-20(19)33(30,31)29-13-11-28(12-14-29)22-24-17(2)15-21(25-22)27-9-7-26(3)8-10-27/h5-6,15-16H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDJJFGDYLXFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzenesulfonyl groups. Common reagents used in these reactions include bromine, ethoxybenzene, and various piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related compounds, supported by evidence:

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method (if available) Biological Activity (if available) Source
Target Compound : 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine - 5-Bromo-2-ethoxybenzenesulfonyl-piperazine
- 4-Methylpiperazine
~580 (estimated) Likely sulfonyl chloride coupling (inferred) Not reported in evidence -
4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine Pyrimidine - 5-Bromo-pyrimidinyl-piperazine
- Cyclopropyl, ethyl, methyl substituents
403.328 Not specified Not reported
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Pyrimidine - Chloro-trifluoromethyl phenyl
- Sulfonyl-piperazine
Varies Reflux with Et₃N in ethylene dichloride Not reported
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - Methanesulfonyl-piperazine
- Morpholine
MH⁺ 494.19 Chlorinated precursor + 2-methylbenzimidazole Not reported
S 18126 and L 745,870 (Dopamine D4 antagonists) Benzodioxane/Indane - Piperazine derivatives with sulfonyl or chlorophenyl groups ~400–500 Not specified Potent D4 antagonism (Ki = 2.4–2.5 nM), weak D2/D3 activity

Key Findings :

Structural Diversity: The target compound’s pyrimidine core differentiates it from thienopyrimidine () or benzodioxane () analogs. Its dual piperazine groups contrast with single-piperazine derivatives (e.g., ). The bromo-ethoxybenzenesulfonyl group introduces steric bulk compared to smaller substituents (e.g., methanesulfonyl in ).

Synthetic Approaches :

  • Sulfonyl-piperazine derivatives (e.g., ) are synthesized via nucleophilic substitution between sulfonyl chlorides and piperazines, suggesting a plausible route for the target compound .

Biological Implications: Piperazine-containing compounds (e.g., S 18126 in ) exhibit selective receptor binding (e.g., D4 dopamine receptors), though activity depends on substituents .

Molecular Weight and Solubility :

  • The target’s higher molecular weight (~580 vs. 403–500 g/mol for others) may reduce bioavailability compared to smaller analogs like .

Contradictions and Limitations :

  • highlights that piperazine-based antagonists (e.g., S 18126) show receptor selectivity, but this cannot be extrapolated to the target compound without experimental data.
  • Synthesis methods vary in solvents and reagents (e.g., ethylene dichloride in vs. unspecified conditions in ), which may affect yield or purity .

Biological Activity

The compound 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a pyrimidine core, piperazine moieties, and a brominated ethoxybenzenesulfonyl group, suggests diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H31BrN6O3SC_{22}H_{31}BrN_{6}O_{3}S, with a molecular weight of approximately 510.4 g/mol. The structural features are pivotal for its biological interactions, as they influence solubility, bioavailability, and the ability to bind to biological targets.

PropertyValue
Molecular FormulaC22H31BrN6O3S
Molecular Weight510.4 g/mol
CAS Number946283-67-6

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in various disease processes, including cancer and inflammatory diseases. The compound also reduces endoplasmic reticulum stress and apoptosis, indicating potential neuroprotective effects .

In Vitro Studies

  • Kinase Inhibition : The compound has demonstrated significant kinase inhibitory activity against various targets. For instance, it was found to inhibit EGFR (epidermal growth factor receptor) mutations with an IC50 value of 0.26 nM, showcasing its potential in treating non-small cell lung cancer (NSCLC) .
  • Cell Viability Assays : In studies involving H1975 cells (a model for NSCLC), the compound exhibited an IC50 of 0.008 μM, indicating strong anti-tumor efficacy with minimal toxicity towards non-tumorigenic cell lines .

In Vivo Studies

In murine models with EGFR-driven tumors, the compound displayed potent anti-tumor effects, further validating its therapeutic potential. These findings suggest that it may serve as a promising candidate for drug development targeting specific cancer pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds in the pyrimidine family:

  • Synthesis and Evaluation : A series of pyrimidine derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The presence of specific substituents influenced their potency significantly .
  • Therapeutic Applications : Research indicates that compounds similar to this compound could be developed into effective treatments for conditions such as lung cancer and other malignancies due to their mechanism of action targeting critical signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Sulfonylation : Reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a pre-functionalized pyrimidine core (e.g., 4-methyl-6-chloropyrimidine) in polar aprotic solvents like DMF or acetonitrile at 60–80°C.
  • Piperazine functionalization : Introducing the 4-methylpiperazine group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.
    Reaction yields can be optimized by controlling stoichiometry, temperature, and catalyst loading (e.g., Pd(OAc)₂ for coupling steps) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
Technique Key Parameters Purpose
¹H/¹³C NMR Chemical shifts (δ ppm), coupling constants (J)Confirm substituent positions and purity
HRMS Exact mass (m/z)Verify molecular formula
X-ray crystallography Unit cell dimensions, space groupResolve 3D structure and stereochemistry
For example, X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with bond angles and torsional parameters critical for docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). To address this:
  • Standardize assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition studies.
  • Validate targets : Employ CRISPR-edited cells to confirm receptor specificity.
  • Cross-reference data : Compare IC₅₀ values from enzymatic assays (e.g., fluorescence polarization) with cellular viability data (MTT assays).
    For instance, variations in PI3Kδ inhibition (IC₅₀ = 12 nM vs. 45 nM) might reflect differences in intracellular ATP levels .

Q. What strategies optimize reaction yields for the pyrimidine core functionalization under steric hindrance?

  • Methodological Answer : Steric challenges in the pyrimidine core can be mitigated by:
  • Microwave-assisted synthesis : Enhances reaction rates (e.g., 30 minutes at 120°C vs. 12 hours conventionally).
  • Bulky ligand use : Employ tert-butylphosphine ligands in palladium-catalyzed steps to improve catalyst turnover.
  • Solvent optimization : Switch to low-polarity solvents (e.g., toluene) to reduce byproduct formation.
    Recent studies achieved >85% yield for analogous piperazine-pyrimidine couplings using these methods .

Q. How do molecular docking studies predict target interactions for this compound?

  • Methodological Answer : Computational workflows include:
  • Protein preparation : Retrieve target structures (e.g., PI3Kγ, PDB: 6JHH) and optimize protonation states with tools like AutoDockTools.
  • Docking simulations : Use flexible ligand docking in Schrödinger Glide to account for piperazine ring conformational changes.
  • Binding energy analysis : Calculate ΔG values (MM/GBSA) to rank binding poses.
    Docking results for this compound show a hydrogen bond between the sulfonyl group and Lys833 in PI3Kγ, explaining its nanomolar affinity .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>200°C indicates solid-state stability).
  • Light exposure : Test photostability under ICH Q1B guidelines (UV/Vis irradiation).
    Data from analogous sulfonamide-piperazine compounds show <5% degradation at pH 7.4 after 72 hours .

Data Contradiction Analysis

Q. Why do in vitro kinase inhibition assays sometimes conflict with in vivo efficacy models?

  • Methodological Answer : Potential reasons include:
  • Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding.
  • Pharmacokinetics : Assess bioavailability (e.g., Cmax, AUC) in rodent models; poor absorption may mask in vitro potency.
  • Metabolic instability : Perform liver microsome assays to evaluate CYP-mediated degradation.
    For example, high microsomal clearance (>50 mL/min/kg) could explain reduced in vivo activity despite strong in vitro IC₅₀ values .

Tables for Key Parameters

Table 1: Crystallographic Data for Structural Validation

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.34 Å, b = 7.89 Å, c = 15.67 Å
Resolution range0.84–1.02 Å

Table 2: Comparative Kinase Inhibition Data

Target IC₅₀ (nM) Assay Type Cell Line
PI3Kδ12 ± 2.1Fluorescence polarizationJurkat T-cells
PI3Kγ45 ± 5.3ATP competitionRAW 264.7 macrophages

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